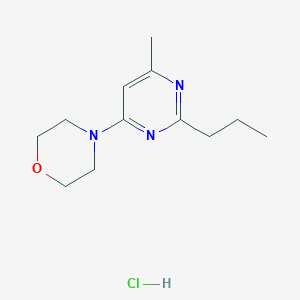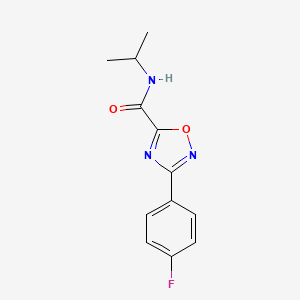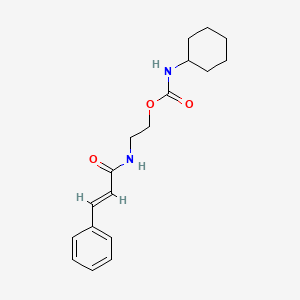
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride, also known as MPMPH, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various applications.
作用机制
The mechanism of action of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves its interaction with certain neurotransmitter receptors in the brain. Specifically, 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By binding to this receptor, 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride can modulate its activity and affect the function of the associated neurotransmitter systems.
Biochemical and Physiological Effects:
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. These effects make 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride useful in studying the function of certain neurotransmitter systems in the brain.
实验室实验的优点和局限性
One advantage of using 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride in lab experiments is its unique mechanism of action. This makes it useful in studying the function of certain neurotransmitter receptors in the brain. Additionally, 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been found to have low toxicity and high selectivity for certain receptors, which makes it a useful tool in neuroscience research.
One limitation of using 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride in lab experiments is its relatively high cost compared to other research chemicals. Additionally, 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been found to have a short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are many potential future directions for the study of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride could be used to study the function of other neurotransmitter systems in the brain, such as the glutamatergic system. Further research is also needed to determine the long-term effects of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride in vivo and its potential for toxicity.
合成方法
The synthesis of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves the reaction of 6-methyl-2-propyl-4-pyrimidinamine with morpholine in the presence of hydrochloric acid. This reaction yields 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been studied for its potential use in various scientific research applications. One of the main applications of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride is in the field of neuroscience. 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been found to have a unique mechanism of action that makes it useful in studying the function of certain neurotransmitter receptors in the brain. It has also been found to have potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(6-methyl-2-propylpyrimidin-4-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-4-11-13-10(2)9-12(14-11)15-5-7-16-8-6-15;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGRRNFTOKTTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
